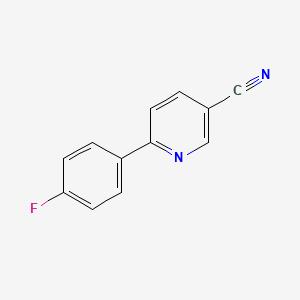
2-(4-Fluorophenyl)-5-cyanopyridine
Cat. No. B8591310
M. Wt: 198.20 g/mol
InChI Key: NEYQUOOBWIIAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04684477
Procedure details


2-(4-Fluorophenyl)-5-cyano-6-chloropyridine (8.6 g) prepared in Example 1 was dissolved in ethyl acetate (300 ml), followed by adding to the solution, Pd-C (1 g) and triethylamine (12 ml), subjecting the above pyridine derivative to catalytic reduction at ordinary temperature and ordinary pressure, thereafter adding water (100 ml), filtering, withdrawing the ethyl acetate layer separated from the filtrate, twice washing it with water, distilling off ethyl acetate, and recrystallizing the residue from ethanol to obtain the objective 2-(4-fluorophenyl)-5-cyanopyridine (3.8 g). M.P.: 149.0° C.





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10](Cl)[N:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.N1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][N:9]=2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=C(C=C1)C#N)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
adding water (100 ml), filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
withdrawing the ethyl acetate layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated from the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
twice washing it with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing the residue from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C(C=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
